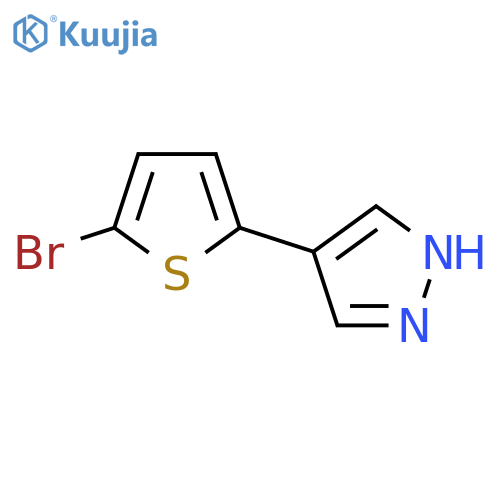Cas no 488782-30-5 (4-(5-bromothiophen-2-yl)-1H-pyrazole)

488782-30-5 structure
商品名:4-(5-bromothiophen-2-yl)-1H-pyrazole
4-(5-bromothiophen-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(5-bromothiophen-2-yl)-1H-pyrazole
- EN300-1940497
- 488782-30-5
-
- インチ: 1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10)
- InChIKey: NPYATRBSINRTPP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2C=NNC=2)S1
計算された属性
- せいみつぶんしりょう: 227.93568g/mol
- どういたいしつりょう: 227.93568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 56.9Ų
4-(5-bromothiophen-2-yl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940497-2.5g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 2.5g |
$1089.0 | 2023-09-17 | ||
| Enamine | EN300-1940497-5.0g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 5g |
$4641.0 | 2023-05-31 | ||
| Enamine | EN300-1940497-5g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 5g |
$1614.0 | 2023-09-17 | ||
| Enamine | EN300-1940497-10g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 10g |
$2393.0 | 2023-09-17 | ||
| Enamine | EN300-1940497-1.0g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 1g |
$1599.0 | 2023-05-31 | ||
| Enamine | EN300-1940497-1g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 1g |
$557.0 | 2023-09-17 | ||
| Enamine | EN300-1940497-0.25g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 0.25g |
$513.0 | 2023-09-17 | ||
| Enamine | EN300-1940497-10.0g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 10g |
$6882.0 | 2023-05-31 | ||
| Enamine | EN300-1940497-0.5g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 0.5g |
$535.0 | 2023-09-17 | ||
| Enamine | EN300-1940497-0.05g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 0.05g |
$468.0 | 2023-09-17 |
4-(5-bromothiophen-2-yl)-1H-pyrazole 関連文献
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
488782-30-5 (4-(5-bromothiophen-2-yl)-1H-pyrazole) 関連製品
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
